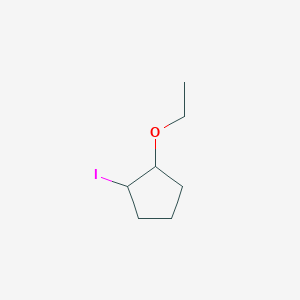![molecular formula C12H19NO B13312210 1-{[(3,5-Dimethylphenyl)methyl]amino}propan-2-ol](/img/structure/B13312210.png)
1-{[(3,5-Dimethylphenyl)methyl]amino}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(3,5-Dimethylphenyl)methyl]amino}propan-2-ol is an organic compound with the molecular formula C₁₂H₁₉NO and a molecular weight of 193.29 g/mol . It is a derivative of propanol and contains a 3,5-dimethylphenyl group attached to an amino-propanol backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3,5-Dimethylphenyl)methyl]amino}propan-2-ol typically involves the reaction of 3,5-dimethylbenzylamine with epichlorohydrin, followed by a ring-opening reaction with a suitable nucleophile . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-{[(3,5-Dimethylphenyl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
1-{[(3,5-Dimethylphenyl)methyl]amino}propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-{[(3,5-Dimethylphenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol
- 2-{[(3,5-Dimethylphenyl)methyl]amino}ethanol
- 1-{[(3,5-Dimethylphenyl)methyl]amino}butan-2-ol
Uniqueness
1-{[(3,5-Dimethylphenyl)methyl]amino}propan-2-ol is unique due to its specific structural features, such as the presence of both an amino group and a hydroxyl group on the propanol backbone. This allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
1-[(3,5-dimethylphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-9-4-10(2)6-12(5-9)8-13-7-11(3)14/h4-6,11,13-14H,7-8H2,1-3H3 |
InChI Key |
OQDBSSOQKPMVJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CNCC(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


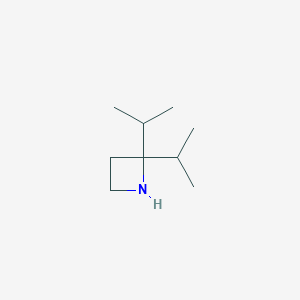
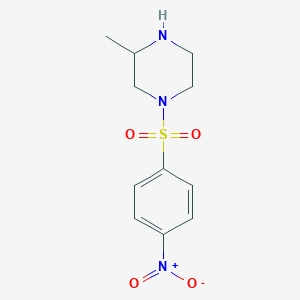
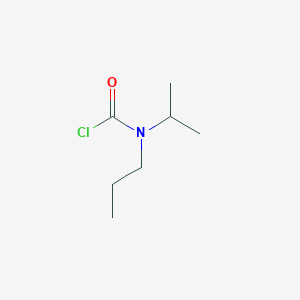
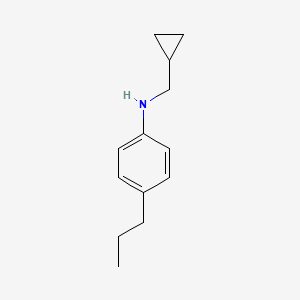
![1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13312150.png)
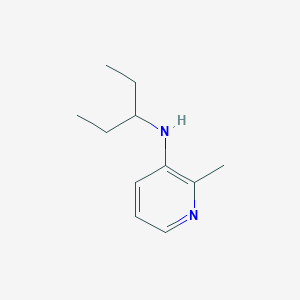
![2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13312173.png)

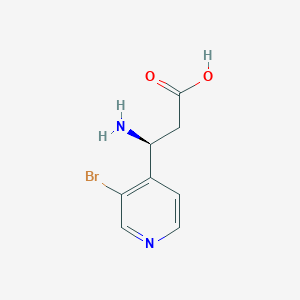
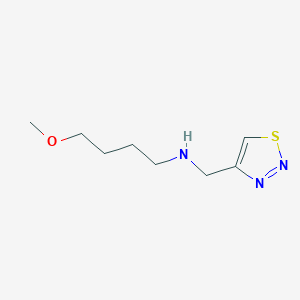
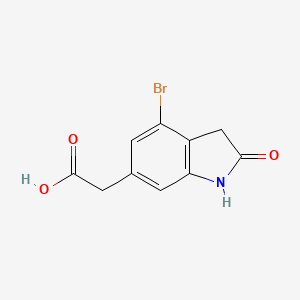
![5-Fluoro-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one](/img/structure/B13312195.png)

